molecular formula C7H5ClN4 B13544628 7-Chloropyrido[2,3-d]pyrimidin-2-amine

7-Chloropyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B13544628
M. Wt: 180.59 g/mol
InChI Key: IVXSLKVQZCXIIO-UHFFFAOYSA-N
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Description

7-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a chlorine atom at the 7-position and an amine group at the 2-position. Its molecular formula is C₇H₆ClN₄, with a monoisotopic mass of 179.0231 g/mol (calculated based on ). The chlorine substituent enhances electrophilicity and influences binding interactions in biological systems, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

7-chloropyrido[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-2-1-4-3-10-7(9)12-6(4)11-5/h1-3H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXSLKVQZCXIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=NC=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings, but they are optimized for larger scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-Chloropyrido[2,3-d]pyrimidin-2-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
This compound Pyrido[2,3-d]pyrimidine Cl (7-position), NH₂ (2-position) C₇H₆ClN₄ Electrophilic core; potential kinase inhibition
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Tetrahydropyrido[2,3-d]pyrimidine Cl (4-position), NH₂ (2-position) C₇H₉ClN₄ Reduced aromaticity; improved solubility
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine Cl (6-position), NH₂ (2-position) C₆H₅ClN₄ Antiparasitic activity (e.g., T. cruzi)
5-(4-Chloro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine Cl (phenyl), CH₃ (4,6-positions) C₁₅H₁₅ClN₄O Optimized lipophilicity for Chagas disease
SRI-32007 (Cyr997) Pyrrolo[2,3-d]pyrimidine Methylsulfonyl, morpholino C₁₆H₁₈N₆O₂S HBV core promoter inhibition

Key Observations:

Core Structure Variations: Pyrido vs. Pyrrolo derivatives, however, are more commonly studied for antiparasitic and antiviral activities . Tetrahydropyrido Derivatives: Saturation of the pyrido core (as in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine) reduces aromaticity, improving solubility but possibly diminishing target affinity .

Substituent Effects: Chlorine Position: Chlorine at the 7-position (target compound) vs. 4- or 6-position (other analogs) alters electronic distribution. For example, 6-chloro-pyrrolo derivatives show marked activity against Trypanosoma cruzi, while 4-chloro-tetrahydropyrido analogs may prioritize metabolic stability . Methyl and Methoxy Groups: 4,6-Dimethyl substitution on pyrrolo cores (e.g., Compound 3 in ) enhances lipophilicity and T. cruzi inhibition, suggesting that steric bulk at specific positions is critical .

Biological Activity: Antiparasitic Activity: Pyrrolo[2,3-d]pyrimidines with 4,6-dimethyl and halogenated aryl groups (e.g., 5-(4-Chloro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) demonstrate nanomolar efficacy against T. cruzi, attributed to optimal logP (2.5–3.0) and membrane permeability . Antiviral Activity: SRI-32007, a pyrrolopyrimidine with methylsulfonyl and morpholino groups, inhibits HBV replication by targeting the core promoter, whereas structural analogs without these groups (e.g., lexibulin) are inactive .

Synthetic Strategies: Halogenation: The target compound’s 7-chloro group may be introduced via electrophilic substitution or palladium-catalyzed coupling, similar to iodination methods used for pyrrolo analogs . Reductive Amination: Pyrido[2,3-d]pyrimidin-2-amine derivatives are synthesized via reductive amination of aldehydes with sodium cyanoborohydride, as demonstrated in .

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